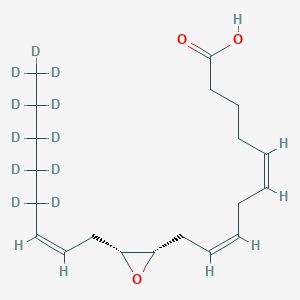
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 is a deuterated form of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic acid, which is an epoxy fatty acid derived from arachidonic acid. This compound is part of the epoxygenase pathway of arachidonic acid metabolism and plays a significant role in various biological processes, including inflammation and vascular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 typically involves the epoxidation of arachidonic acid-D11. The process can be carried out using various oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in an organic solvent like dichloromethane. The reaction is usually performed at low temperatures to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound may involve the large-scale epoxidation of deuterated arachidonic acid using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through column chromatography and verification of the product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxyeicosatrienoic acids (DHETs).
Hydrolysis: It can be hydrolyzed by epoxide hydrolases to form vicinal diols.
Reduction: The epoxide ring can be reduced under specific conditions to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Enzymatic hydrolysis using epoxide hydrolases.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Dihydroxyeicosatrienoic acids (DHETs): Formed through oxidation.
Vicinal diols: Formed through hydrolysis.
Alcohols: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 has several scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the quantification of epoxy fatty acids.
Biology: Studied for its role in cellular signaling pathways, particularly in inflammation and vascular biology.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and inflammatory conditions.
Industry: Utilized in the development of analytical methods for the detection and quantification of lipid metabolites
Wirkmechanismus
The mechanism of action of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11 involves its interaction with various molecular targets and pathways:
Epoxide Hydrolases: The compound is hydrolyzed by epoxide hydrolases to form diols, which have distinct biological activities.
Nitric Oxide Synthase (NOS): It has been shown to upregulate endothelial nitric oxide synthase (eNOS) expression, enhancing nitric oxide production and promoting vascular relaxation.
Inflammatory Pathways: The compound modulates inflammatory responses by interacting with various signaling molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arachidonic Acid-D11: A precursor of 14(15)-Epoxy-5Z,8Z,11Z-eicosatrienoic Acid-D11, involved in the same metabolic pathways.
Dihydroxyeicosatrienoic Acids (DHETs): Metabolites formed from the oxidation of epoxy fatty acids, with similar biological activities.
Linoleic Acid-D11: Another deuterated fatty acid used as a standard in lipidomics.
Uniqueness
This compound is unique due to its specific epoxide structure, which imparts distinct biological activities compared to other fatty acids. Its deuterated form allows for precise quantification and tracking in metabolic studies, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
(5Z,8Z)-10-[(2S,3R)-3-[(Z)-4,4,5,5,6,6,7,7,8,8,8-undecadeuteriooct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
DXOYQVHGIODESM-RTPNYERZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


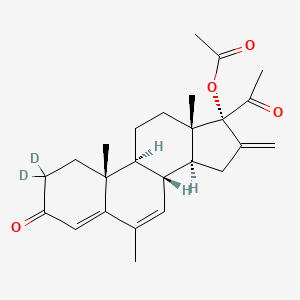
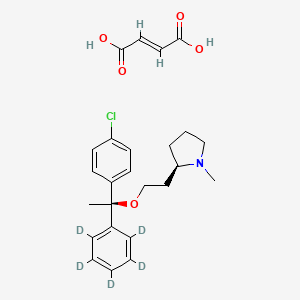

![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
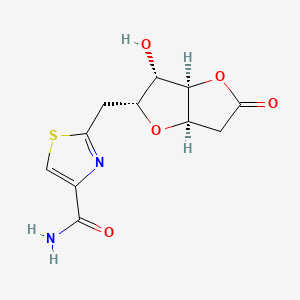
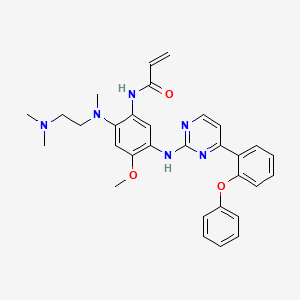

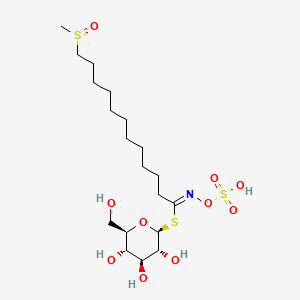
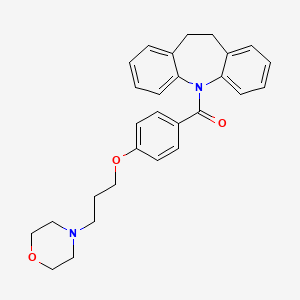
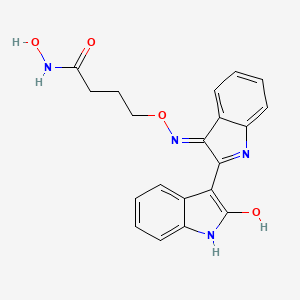
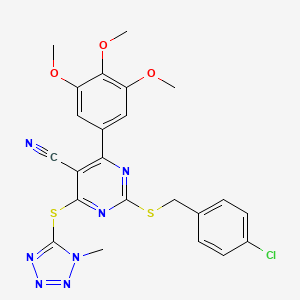
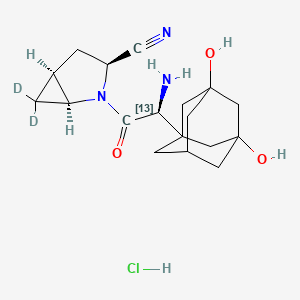
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)

